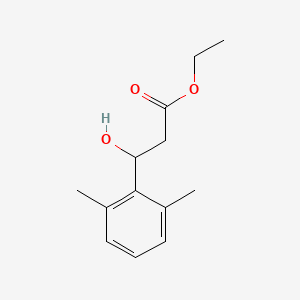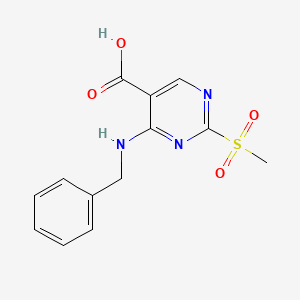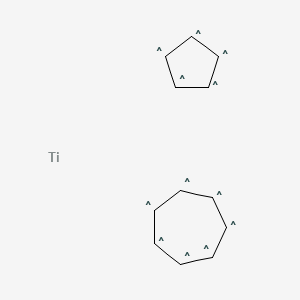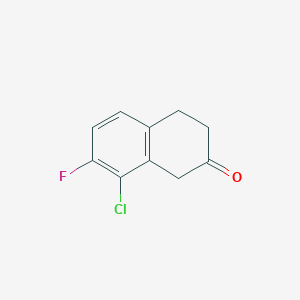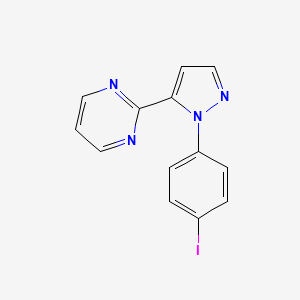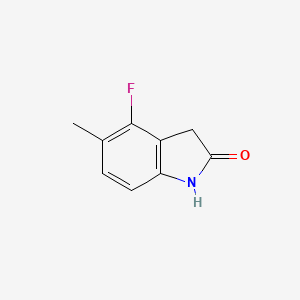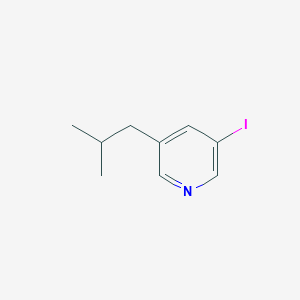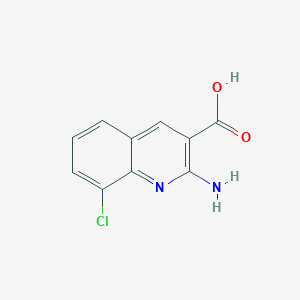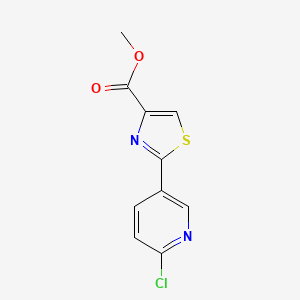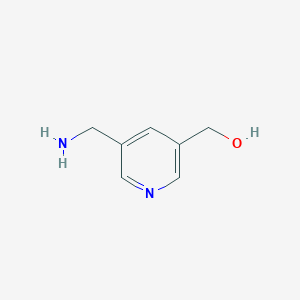
(5-(Aminomethyl)pyridin-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-(Aminomethyl)pyridin-3-yl)methanol is an organic compound with the molecular formula C7H10N2O. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound features both an aminomethyl group (-CH2NH2) and a hydroxymethyl group (-CH2OH) attached to the pyridine ring, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Aminomethyl)pyridin-3-yl)methanol typically involves the functionalization of pyridine derivatives. One common method is the reduction of pyridine-3-carboxaldehyde using sodium borohydride (NaBH4) in the presence of an appropriate solvent like methanol. This reaction yields the corresponding alcohol, which can then be further aminated using reagents such as ammonia or primary amines under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
(5-(Aminomethyl)pyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include:
- Oxidized derivatives such as aldehydes and carboxylic acids.
- Reduced derivatives with different functional groups.
- Substituted derivatives with various alkyl or acyl groups .
Wissenschaftliche Forschungsanwendungen
(5-(Aminomethyl)pyridin-3-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of (5-(Aminomethyl)pyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The hydroxymethyl group can also participate in hydrogen bonding, affecting the compound’s solubility and reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Amino-5-iodo-pyridin-3-yl)-methanol: Similar structure but with an iodine atom, leading to different reactivity and applications.
(3-Amino-pyridin-4-yl)-methanol: Similar structure but with the amino group at a different position, affecting its chemical properties.
Uniqueness
(5-(Aminomethyl)pyridin-3-yl)methanol is unique due to the specific positioning of its functional groups, which allows for a distinct set of chemical reactions and applications. Its dual functionality (aminomethyl and hydroxymethyl groups) makes it a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C7H10N2O |
|---|---|
Molekulargewicht |
138.17 g/mol |
IUPAC-Name |
[5-(aminomethyl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C7H10N2O/c8-2-6-1-7(5-10)4-9-3-6/h1,3-4,10H,2,5,8H2 |
InChI-Schlüssel |
QCRUNVFNWZYYPJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC=C1CO)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl benzo[d]oxazole-4-carboxylate](/img/structure/B13670058.png)


![8-Chloropyrido[3,4-d]pyrimidine](/img/structure/B13670070.png)
